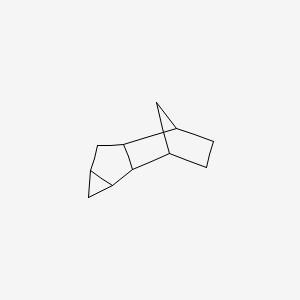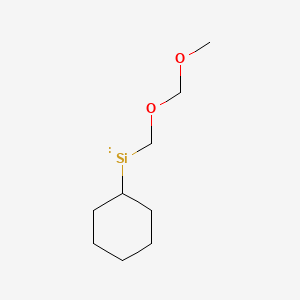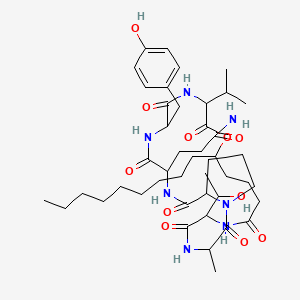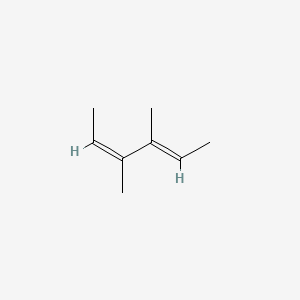![molecular formula C14H11ClO2 B14756331 4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound is characterized by the presence of a chlorine atom at the 4’ position, a methyl group at the 4 position, and a carboxylic acid group at the 3 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride (Grignard reagent) under controlled temperature conditions . The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at temperatures ranging from -5°C to 5°C. After the reaction, the product is isolated and purified through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction reactions can convert it into alcohols or other functional groups.
Substitution Reactions: The chlorine atom at the 4’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and catalysts like FeBr3 are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Substitution: Products include halogenated biphenyl derivatives.
Oxidation: Products include carboxylic acid derivatives or ketones.
Reduction: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methyl group at the 4 position.
4-Methyl-[1,1’-biphenyl]-3-carboxylic acid: Lacks the chlorine atom at the 4’ position.
4’-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methyl group at the 4 position.
Uniqueness
4’-Chloro-4-methyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of the chlorine atom, methyl group, and carboxylic acid group on the biphenyl structure.
Propiedades
Fórmula molecular |
C14H11ClO2 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-11(8-13(9)14(16)17)10-4-6-12(15)7-5-10/h2-8H,1H3,(H,16,17) |
Clave InChI |
KHJHWFAWKLNLHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)





![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![4-[10,15-bis(4-carboxyphenyl)-23,24-dihydro-21H-corrin-5-yl]benzoic acid](/img/structure/B14756282.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)





